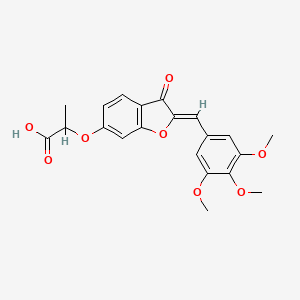
(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound recognized for its complex molecular structure and potential pharmacological properties. This compound features a benzofuran core with various functional groups that may confer significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's IUPAC name is 2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid. Its molecular formula is C20H18O8, with a molecular weight of approximately 386.35 g/mol. The presence of the trimethoxybenzylidene moiety enhances its reactivity and solubility in biological systems, potentially facilitating cellular uptake and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O8 |
| Molecular Weight | 386.35 g/mol |
| CAS Number | 859662-11-6 |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Interaction : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, altering signaling cascades that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response . This activity suggests potential therapeutic applications in conditions such as arthritis or chronic inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The structural features may facilitate interaction with bacterial membranes or inhibit essential bacterial enzymes .
Case Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Propiedades
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-11(21(23)24)28-13-5-6-14-15(10-13)29-16(19(14)22)7-12-8-17(25-2)20(27-4)18(9-12)26-3/h5-11H,1-4H3,(H,23,24)/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQNPJGWNVTSN-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













